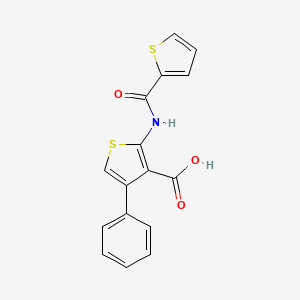

4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 342382-26-7 . It has a molecular weight of 329.4 . The IUPAC name for this compound is 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The InChI code for “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is 1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis

“4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalytic Applications in Chemical Synthesis

The ortho-substituent on phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines is a highly effective method for α-dipeptide synthesis, suggesting a potential utility for 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid in peptide bond formation processes (Wang, Lu, & Ishihara, 2018). This indicates the molecule's potential role in facilitating complex organic reactions through catalysis.

Material Science and Polymer Research

Aromatic poly(amide–imide)s based on derivatives similar to 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid have been synthesized for exploring new materials with inherent high temperatures and good solubility properties (Behniafar & Banihashemi, 2004). These findings suggest potential applications in creating high-performance polymers for advanced engineering applications.

Novel Compound Synthesis

Direct amidation of carboxylic acids catalyzed by arylboronic acids, including structures related to 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid, has been optimized to provide a greener, more efficient pathway to amide synthesis. This includes the synthesis of compounds under mild conditions with minimal environmental impact (Gernigon, Al‐Zoubi, & Hall, 2012). This method's efficiency and low environmental footprint make it a valuable technique for synthesizing a wide range of amide compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Thiophene-based analogs, such as “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

Propiedades

IUPAC Name |

4-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBBXJQPKIEORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2583922.png)

![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583928.png)

![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)

![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)